![molecular formula C16H18N2O3 B2990446 N-benzyl-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide CAS No. 1105220-63-0](/img/structure/B2990446.png)
N-benzyl-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide
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Overview
Description
“N-benzyl-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide” is a complex organic compound. It belongs to the class of organic compounds known as dihydropyridines . Dihydropyridines are a group of pyridine-based molecules that have been extensively studied due to their wide range of chemical and biological properties .
Synthesis Analysis
The synthesis of dihydropyridines generally involves a cyclic condensation type reaction, known as the Hantzsch pyridine synthesis . A method has been developed for the preparation of 2-alkyl-6-aryl-, 2-aryl-6-aryl and 2,6-diaryl-5-aryl/hetaryl-substituted derivatives of 4-oxo-1,4-dihydropyridine-3-carboxylic acid via Mo(CO)6-mediated rearrangement of methyl 2-(isoxazol-5-yl)-3-oxopropanoates .Molecular Structure Analysis
The molecular structure of “N-benzyl-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide” is likely to be complex due to the presence of multiple functional groups. The 1,4-dihydropyridine (1,4-DHP) moiety itself is the main fulcrum of several approved drugs . The high reactivity of 4-oxo-1,4-dihydropyridine-3-carboxylates synthesized provide easy access to 2,4,6-triaryl-substituted and 1,2,5,6-tetrasubstituted nicotinates .Chemical Reactions Analysis
Dihydropyridines are known to undergo a variety of chemical reactions. They can be synthesized via cyclic condensation type reactions, such as the Hantzsch pyridine synthesis . The presence of two reactive acetyl groups makes it possible to carry out various chemical modifications .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-benzyl-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide” would be influenced by its complex structure. Dihydropyridines are generally amphoteric in nature, showing both acidic and basic properties. They are usually white or colorless solids that are highly soluble in water and other polar solvents .Scientific Research Applications
- Research has shown that derivatives of 1,3-diazole (imidazole) exhibit antibacterial and antimycobacterial properties . These compounds could potentially be explored for their efficacy against bacterial infections, including drug-resistant strains.
- Certain imidazole-containing derivatives have demonstrated anti-inflammatory and analgesic activities . Investigating the effects of our compound in this context could provide insights into pain management and inflammation reduction.
Antibacterial and Antimycobacterial Activity
Anti-Inflammatory and Analgesic Effects
Future Directions
The future directions for research on “N-benzyl-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide” and related compounds could include further exploration of their synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by dihydropyridines, there is significant potential for the development of new drugs based on these compounds .
properties
IUPAC Name |
N-benzyl-5-ethoxy-1-methyl-4-oxopyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-3-21-15-11-18(2)13(9-14(15)19)16(20)17-10-12-7-5-4-6-8-12/h4-9,11H,3,10H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVHVTAUMRBCSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(C(=CC1=O)C(=O)NCC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide |
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